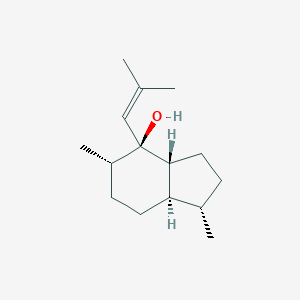
(-)-Tamariscol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Tamariscol is a natural product that is isolated from the roots of Tamarix gallica. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
科学的研究の応用
Phytochemical Properties and Pharmacological Potential
- Tamarix Articulata (T. articulata) , also known as Tamarisk or Athal, is recognized for its rich phytochemical content, particularly polyphenolics and flavonoids. These compounds bestow T. articulata with significant antioxidant, anti-inflammatory, and antiproliferative properties. It holds promise as a potential drug candidate for treating various clinical conditions, including cancer (Alnuqaydan & Rahb, 2019).
Traditional Uses and Modern Pharmacological Insights
- The genus Tamarix , commonly known as tamarisk, encompasses over 60 species of halophyte plants traditionally utilized in Asian and African countries for treating infections, wounds, and liver and spleen disorders. Despite its potential health benefits, Tamarix is not well-known in modern medicine. It's imperative to conduct high-quality preclinical studies and well-designed clinical trials to validate the safety and efficacy of these plants in humans (Bahramsoltani et al., 2020).
Environmental Impact and Management
- Tamarix species (saltcedar, tamarisk) have spread across vast areas in western North America, posing challenges in water resource management, native riparian vegetation restoration, and wildlife habitat improvement. The outcomes of saltcedar control efforts are variable, emphasizing the need for site-specific management strategies, rigorous monitoring, and balanced consideration of the environmental impacts (Shafroth et al., 2005).
特性
CAS番号 |
131615-60-6 |
|---|---|
製品名 |
(-)-Tamariscol |
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |
InChIキー |
JOARPSTUQGJONT-VQJWOFKYSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |
SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
正規SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



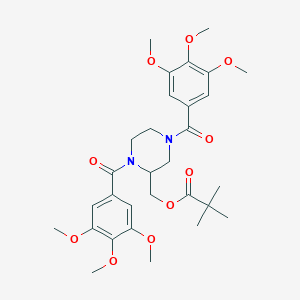
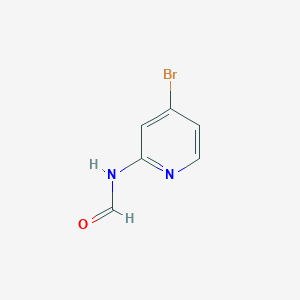
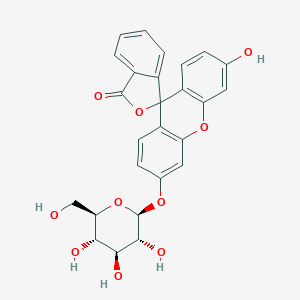
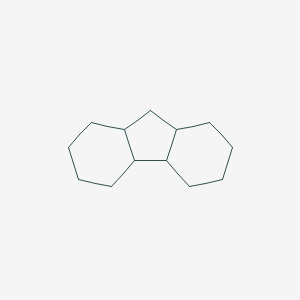
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
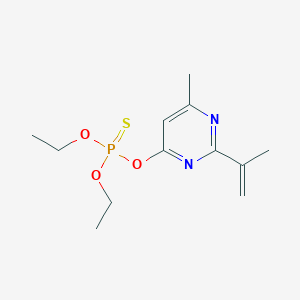
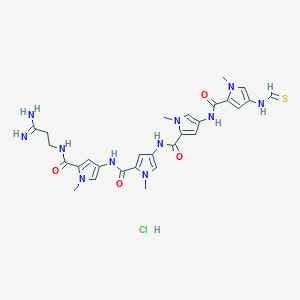
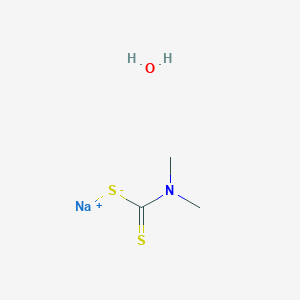
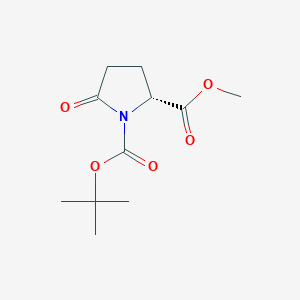
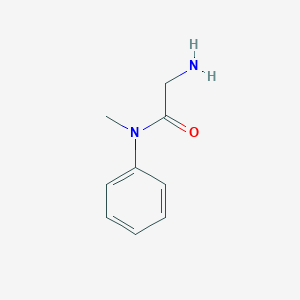

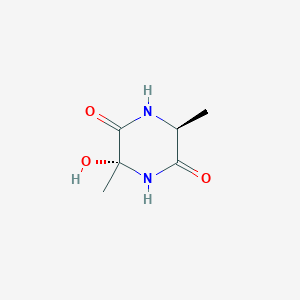
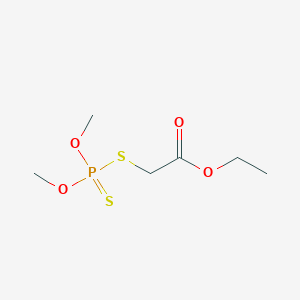
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)